molecular formula C9H20ClNO B2587454 4-Ethoxy-2,6-dimethylpiperidine;hydrochloride CAS No. 2445785-97-5

4-Ethoxy-2,6-dimethylpiperidine;hydrochloride

Cat. No.: B2587454
CAS No.: 2445785-97-5
M. Wt: 193.72
InChI Key: GJQCRHOSLOUKTD-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-dimethylpiperidine;hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a piperidine derivative, characterized by the presence of ethoxy and dimethyl groups on the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,6-dimethylpiperidine;hydrochloride typically involves the alkylation of 2,6-dimethylpiperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,6-dimethylpiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like halides or thiols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Halides or thiols substituted products.

Scientific Research Applications

4-Ethoxy-2,6-dimethylpiperidine;hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of piperidine derivatives’ effects on biological systems.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,6-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and dimethyl groups on the piperidine ring influence its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: Lacks the ethoxy group, leading to different chemical and biological properties.

    4-Methoxy-2,6-dimethylpiperidine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxy-2,6-diethylpiperidine: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness: 4-Ethoxy-2,6-dimethylpiperidine;hydrochloride is unique due to the presence of both ethoxy and dimethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over its analogs in terms of reactivity and specificity.

Properties

IUPAC Name

4-ethoxy-2,6-dimethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-4-11-9-5-7(2)10-8(3)6-9;/h7-10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQCRHOSLOUKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(NC(C1)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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